罗汉果甜苷D
描述
罗汉果苷D是一种天然的非热量甜味剂,来源于罗汉果(Stevia rebaudiana Bertoni)的叶子。 它是植物中发现的多种甜菊糖苷之一,以其高甜度而闻名,甜度约为蔗糖的350倍 。罗汉果苷D由于其作为糖替代品的潜力而受到广泛关注,它可以提供甜味而不含相关的热量,使其成为希望减少糖摄入量的人们的有吸引力的选择。
科学研究应用
作用机制
罗汉果苷D通过与舌头上的甜味受体相互作用来发挥其甜味作用当罗汉果苷D与这些受体结合时,它会触发信号转导途径,最终导致甜味的感知 。与蔗糖不同,罗汉果苷D不会被人体代谢,这使其具有非热量性质。
生化分析
Biochemical Properties
RebD interacts with various enzymes and proteins in biochemical reactions. A novel glycosyltransferase YojK from Bacillus subtilis 168 has been identified with the ability to glycosylate Reb A to produce RebD . Structure-guided engineering was performed after solving its crystal structure, leading to a variant YojK-I241T/G327N with a 7.35-fold increase in catalytic activity . This variant allowed for the production of RebD on a scale preparation with a great yield of 91.29% .
Molecular Mechanism
The molecular mechanism of RebD involves binding interactions with biomolecules and changes in gene expression. The improvement of enzymatic activity of YojK-I241T/G327N was ascribed to the formation of new hydrogen bonds between the enzyme and substrate or uridine diphosphate glucose .
Temporal Effects in Laboratory Settings
RebD shows changes in its effects over time in laboratory settings. For instance, polymorphs of RebD showing greater solubility were investigated . Two novel polymorphs were identified, one transitioning at about 50 °C (named “form α”) and the other at about 70 °C (named “form β”). Both forms exhibited greater water solubility compared to untreated RebD .
Dosage Effects in Animal Models
In a mouse model of diet-induced obesity, RebD treatment was found to reduce adiposity, alleviate hepatic steatosis and lipid peroxidation, and decrease lipopolysaccharide-binding protein (LBP), a marker of metabolic endotoxemia . These effects were observed with a dosage of 50 mg/kg of RebD .
准备方法
合成路线和反应条件: 罗汉果苷D可以通过酶促糖基化从其他甜菊糖苷(如罗汉果苷A)合成。 一种方法涉及使用糖基转移酶,如UGT91D2,它催化葡萄糖分子添加到罗汉果苷A中形成罗汉果苷D 。反应通常在特定pH和温度的缓冲溶液中进行,以优化酶活性。
工业生产方法: 罗汉果苷D的工业生产通常涉及使用表达必需糖基转移酶的重组微生物。 例如,枯草芽孢杆菌168已被改造为表达YojK酶的变体,该变体已被证明具有高溶解度和催化效率 。这种方法可以实现高产量和高纯度的罗汉果苷D的大规模生产。
化学反应分析
反应类型: 罗汉果苷D主要进行糖基化反应,其中葡萄糖分子被添加到其结构中。该过程可以被各种糖基转移酶催化。
常用试剂和条件: 罗汉果苷D糖基化中常用的试剂包括尿苷二磷酸葡萄糖 (UDPG) 和氯化锰 (MnCl2)。 反应通常在pH 8.0 和35°C 的缓冲溶液中进行 。
主要产物: 糖基化反应的主要产物是罗汉果苷D本身,它是通过将葡萄糖分子添加到罗汉果苷A中形成的。其他次要产物可能包括不同的甜菊糖苷,具体取决于特定的反应条件和使用的酶。
相似化合物的比较
罗汉果苷D是罗汉果中发现的几种甜菊糖苷之一。其他类似的化合物包括:
甜菊糖苷: 另一种主要的甜菊糖苷,具有高甜度,但与罗汉果苷D相比,苦味更浓.
罗汉果苷M: 另一种甜菊糖苷,具有高甜度水平,并且其口味特征更接近糖.
属性
IUPAC Name |
[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYRMTHVSUWHSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80O28 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rebaudioside D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034948 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63279-13-0 | |
Record name | Rebaudioside D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034948 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
283 - 286 °C | |
Record name | Rebaudioside D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034948 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the chemical structure of rebaudioside D?
A1: Rebaudioside D is a diterpene glycoside with the chemical formula C44H70O23. Its structure consists of a steviol aglycone core attached to five glucose moieties through glycosidic bonds. [] ()
Q2: How is rebaudioside D synthesized in Stevia rebaudiana?
A2: Rebaudioside D biosynthesis in Stevia rebaudiana involves a complex metabolic pathway utilizing UDP-glycosyltransferases (UGTs). These enzymes catalyze the transfer of glucose molecules from UDP-glucose to the steviol aglycone, forming different steviol glycosides. Studies have identified specific UGTs involved in Reb D synthesis, including UGT76G1 from Stevia rebaudiana and UGTSL2 from Solanum lycopersicum. [] ()
Q3: What factors can influence the content of rebaudioside D in Stevia plants?
A3: Environmental factors like daily light integral (DLI) play a role in steviol glycoside biosynthesis. Research has shown that DLI influences the concentration and relative proportions of various steviol glycosides, including Reb D. [] ()
Q4: Can rebaudioside D be produced through bioconversion?
A4: Yes, researchers have successfully employed bioconversion methods for Reb D production. One approach utilizes a multi-enzyme system with UGTs from different plant sources to convert stevioside into Reb D. [] () Another study identified a novel glycosyltransferase StUGT from Solanum tuberosum that can convert rebaudioside A to rebaudioside D. [] ()
Q5: How does the sweetness of rebaudioside D compare to other sweeteners?
A5: Rebaudioside D is significantly sweeter than sucrose, with estimates ranging from 200 to 400 times sweeter. [, ] It is also reported to have a cleaner, more sugar-like taste profile compared to other steviol glycosides, particularly rebaudioside A, which can have a lingering bitter aftertaste. [, ]
Q6: Can the taste profile of rebaudioside D be modified or enhanced?
A6: Yes, studies have explored combining Reb D with other compounds to enhance its taste profile. Research indicates that using Reb D in combination with specific compounds can further enhance the sweetness of sugar-based sweeteners. []
Q7: What are the primary applications of rebaudioside D?
A7: Rebaudioside D finds application as a natural, low-calorie sweetener in various food and beverage products. Its clean taste and high sweetness intensity make it a desirable alternative to sugar and artificial sweeteners. [, ] It's used in products like beverages, tabletop sweeteners, and other food products where a sugar-like taste is desired. []
Q8: What is the safety profile of rebaudioside D?
A8: Studies have shown that rebaudioside D is safe for human consumption within the acceptable daily intake (ADI) established by regulatory agencies. [, ] It is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA).
Q9: What analytical techniques are commonly used to identify and quantify rebaudioside D?
A9: High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of rebaudioside D and other steviol glycosides. [, , ] Different HPLC methods have been developed and validated to ensure accurate and reliable quantification of Reb D in various matrices.
Q10: What are some of the current research areas related to rebaudioside D?
A10: Ongoing research focuses on improving Reb D production efficiency through:
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